tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

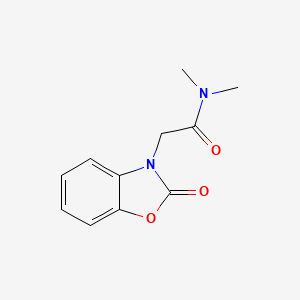

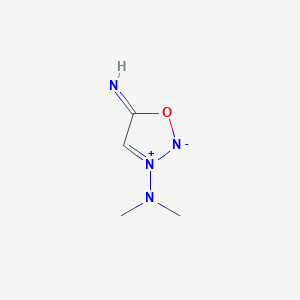

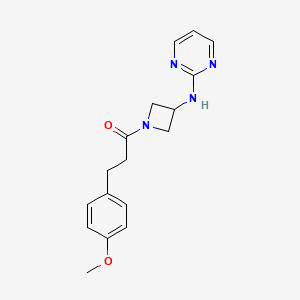

“tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C₁₄H₂₆N₂O₃ . It has a molecular weight of 270.19 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi in the presence of N,N’-dimethylpropylene urea and subsequently with BrCH2CН=CRR’ (R=H, Me, Et; R’=CH2Ar) afforded in 50–80% yields the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: O=C(N1CCC(C2NCCOC2)CC1)OC©©C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

α-Amidoalkylation of Ambident Nucleophiles : tert-Butyl esters, including tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate, are used in α-amidoalkylation reactions with N-benzoylbenzylideneamine, highlighting its utility in complex organic syntheses and discussions on the stereochemical course of reactions (Dobrev, Benin, & Nechev, 1992).

Novel Synthesis of cis-3,5-disubstituted Morpholine Derivatives : This research presents a diastereoselective transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, showcasing its role in synthesizing morpholine derivatives with potential medicinal applications (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Photophysical Properties in Luminescent Materials : Research into heteroleptic cationic Ir(III) complexes including this compound derivatives has expanded knowledge on dual-emission properties, piezochromic, and vapochromic behaviors, offering insights into designing smart luminescent materials for data security and beyond (Song et al., 2016).

Stereoselective Syntheses : The research demonstrates the use of tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives in reactions with L-selectride, leading to stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. This illustrates its importance in creating stereoisomers for pharmaceutical synthesis (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Coordination Polymers and Luminescence : Studies on the structural and photophysical properties of lanthanide coordination polymers using this compound derivatives have contributed to the understanding of luminescence in solid-state materials, pointing towards potential optical device applications (Raphael et al., 2012).

Synthesis of Jak3 Inhibitor Intermediates : An efficient synthesis route for tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the production of novel protein tyrosine kinase Jak3 inhibitors, showcases its critical role in the development of new therapeutic agents (Xin-zhi, 2011).

Direcciones Futuras

The future directions for “tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate” could involve its use as an intermediate in the synthesis of more complex organic compounds. For instance, compounds with similar structures have been used as synthons in the preparation of diverse piperidine derivatives .

Propiedades

IUPAC Name |

tert-butyl 4-morpholin-3-ylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-7-4-11(5-8-16)12-10-18-9-6-15-12/h11-12,15H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEJFFVFCYYKOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2COCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2929740.png)

![4-[(4-Benzhydrylpiperazin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine](/img/structure/B2929746.png)

![3-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2929749.png)

![1-(5-chloro-2-methoxyphenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2929752.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2929755.png)